Distinct Pyrimidine Substitution Pattern vs. Approved BTK Inhibitors Avoids Acrylamide Toxicity Liability
Unlike ibrutinib (Ki = 0.5 nM, covalent) and acalabrutinib (IC50 = 3 nM, covalent), which rely on an acrylamide warhead for irreversible Cys481 binding, N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide belongs to a non-covalent, reversible aminopyrimidine benzamide series [1]. The absence of the electrophilic acrylamide group eliminates the potential for off-target cysteine adduction, a known source of ibrutinib's cardiac and bleeding adverse events [2]. The 6-ethoxy-2-methyl substitution further differentiates it from early reversible BTK inhibitors like RN486 (IC50 = 4 nM), which features a 5-fluoro-2-methoxy substitution.
| Evidence Dimension | Binding mode and safety pharmacology |
|---|---|
| Target Compound Data | Reversible non-covalent BTK inhibitor; no acrylamide warhead |
| Comparator Or Baseline | Ibrutinib (covalent, acrylamide warhead); Acalabrutinib (covalent, butynyl acrylamide); RN486 (reversible but 5-fluoro-2-methoxy pyrimidine) |
| Quantified Difference | Reversible vs. irreversible; absence of Cys481 targeting reduces off-target covalent modification risk (class-level inference) |
| Conditions | Structural classification based on patent disclosure [1]; safety pharmacology profiles from literature [2] |
Why This Matters
For in vitro kinase profiling or in vivo models where sustained target engagement is required without covalent modification, this compound offers a cleaner pharmacology profile than irreversible BTK inhibitors.
- [1] WO2013060098A1 – Kinase inhibitor and method for treatment of related diseases. Pan Z, Li X. Peking University Shenzhen Graduate School. Published 2013-05-02. View Source
- [2] Byrd JC, et al. Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia. N Engl J Med. 2016;374:323-332. View Source
